molecular formula C7H4ClN3O2 B1458845 4-Chloro-5-nitrobenzimidazole CAS No. 1360891-62-8

4-Chloro-5-nitrobenzimidazole

Cat. No. B1458845
M. Wt: 197.58 g/mol
InChI Key: IJZUCIHBALRZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitrobenzimidazole is a compound belonging to the benzimidazole family . It has a molecular weight of 197.58 . The compound is a light yellow to brown solid and is stored at a temperature of +4°C .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of 1,2-diamines and aldehydes or ketones in a one-pot pseudo-three-component reaction . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has also been used to synthesize benzimidazoles .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-nitrobenzimidazole is represented by the linear formula C7H4ClN3O2 . The InChI code for the compound is 1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) .


Chemical Reactions Analysis

Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, can undergo a variety of chemical reactions. For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used to synthesize benzimidazoles . Other reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .


Physical And Chemical Properties Analysis

4-Chloro-5-nitrobenzimidazole is a light yellow to brown solid . It has a molecular weight of 197.58 and is stored at a temperature of +4°C . .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 4-Chloro-5-nitrobenzimidazole and its derivatives is an active area of research. For instance, Tian and Grivas (1992) demonstrated a convenient route for the preparation of 2-methyl-4-nitrobenzimidazoles, which is relevant to the synthesis of 4-Chloro-5-nitrobenzimidazole derivatives (Tian & Grivas, 1992).

Chemical Properties and Reactions

  • Chemical Reactivity : Research into the chemical reactivity of 4-Chloro-5-nitrobenzimidazole includes studies on its reactions with other compounds. Kataev et al. (2002) explored the alkylation of 2-chloro-5(6)-nitrobenzimidazole with 2-chloromethylthiirane, leading to the synthesis of various isomeric mixtures (Kataev et al., 2002).

Applications in Drug Discovery

  • Pharmaceutical Research : 4-Chloro-5-nitrobenzimidazole and its derivatives have been studied for potential applications in drug discovery. For example, Popovici et al. (2021) reported on the synthesis of new thiosemicarbazide derivatives with tuberculostatic activity, highlighting the applicability of 5-nitrobenzimidazole in biochemistry and medical applications (Popovici et al., 2021).

Fluorescence and Spectral Studies

  • Fluorescent Compounds : The synthesis and spectral characterization of fluorescent heterocyclic compounds derived from 4-Chloro-5-nitrobenzimidazole have been explored. Sahraei et al. (2013) synthesized novel fluorescent compounds, demonstrating their intense fluorescence and high fluorescence quantum yields (Sahraei et al., 2013).

Biological Applications

  • Biological Effects : Abbott and Gindin (1957) studied the effects of 5-Chloro and 5-Nitro benzimidazole derivatives on heme synthesis in vitro, revealing their inhibitory activity on the incorporation of N15 from N15-glycine into heme (Abbott & Gindin, 1957).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-chloro-5-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZUCIHBALRZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitrobenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-nitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-nitrobenzimidazole
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-nitrobenzimidazole
Reactant of Route 4
4-Chloro-5-nitrobenzimidazole
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-nitrobenzimidazole
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-nitrobenzimidazole

Citations

For This Compound
2
Citations
RC Perera, RK Smalley, LG Rogerson - Journal of the Chemical …, 1971 - pubs.rsc.org
Several examples of the hitherto unreported imidazo[4,5-f]benzofuroxan ring system have been prepared by both thermal (135) and photolytic decomposition of the appropriate …
Number of citations: 3 pubs.rsc.org
АН Иванкин, АБ Лисицын, НЛ Вострикова… - Международная …, 2014 - elibrary.ru
Представлен перечень компонентов специй-кардамона и перца белого, широко применяемых в технологии получения мясной продукции. Проведен сопоставительный …
Number of citations: 5 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.